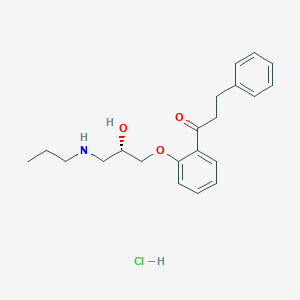

(S)-(-)-propafenone hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件

ナフチフィン塩酸塩は、さまざまな方法で合成することができます。 1つの方法は、N-メチル-1-ナフチルメチルアミン塩酸塩を原料とし、適切な温度で有機エーテル溶媒、アルカリ金属炭酸塩、触媒の存在下で反応させて、縮合反応によって粗ナフチフィン塩酸塩を生成することです . 別の方法は、1-ナフトエ酸から始まり、スルホキシドクロリドの存在下でメチルアミン水溶液と反応させて、N-メチル-1-ナフトアミドを調製します。 この中間体は、次にルイス酸触媒の存在下でホルムアルデヒドとスチレンと反応して、カルボニル化ナフチフィンを形成し、これはその後、還元および酸性化されてナフチフィン塩酸塩を得ます .

工業生産方法

ナフチフィン塩酸塩の工業生産は、通常、上記で述べた合成経路を含み、収率と純度を高めるために最適化されています。 このプロセスには、高純度のナフチフィン塩酸塩を得るための再結晶などのステップが含まれます .

化学反応の分析

反応の種類

ナフチフィン塩酸塩は、次のものを含むさまざまな化学反応を起こします。

酸化: ナフチフィン塩酸塩は、特定の条件下で酸化され得ますが、詳細な酸化経路はあまり報告されていません。

還元: 合成中の中間体の還元、例えばヒドラジン水和物と水酸化カリウムを使用してカルボニル化ナフチフィンを還元するなど.

置換: 置換反応は、その合成に関与しています。例えば、1-クロロメチルナフタレンをメチルアミンと反応させて、N-メチル-1-ナフチルメチルアミンを形成するなど.

一般的な試薬と条件

ナフチフィン塩酸塩の合成に使用される一般的な試薬には、スルホキシドクロリド、メチルアミン、ホルムアルデヒド、スチレン、ヒドラジン水和物、水酸化カリウムなどがあります . 反応条件は、通常、目的の変換を促進するために、有機溶媒、触媒、制御された温度の使用を含みます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、ナフチフィン塩酸塩自体であり、N-メチル-1-ナフトアミドやカルボニル化ナフチフィンなどの中間体が合成経路の重要なステップとなっています .

科学研究への応用

ナフチフィン塩酸塩は、広範囲の科学研究への応用があります。

化学: アリルアミン系抗真菌薬とその合成経路を研究するためのモデル化合物として役立ちます。

生物学: ナフチフィン塩酸塩は、抗真菌活性のメカニズムと真菌の増殖の阻害を調査するために使用されます。

科学的研究の応用

Naftifine hydrochloride has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying allylamine antifungal agents and their synthetic pathways.

Biology: Naftifine hydrochloride is used to investigate the mechanisms of antifungal activity and the inhibition of fungal growth.

作用機序

ナフチフィン塩酸塩は、真菌細胞膜の主要な成分であるエルゴステロールの生合成に不可欠な酵素であるスクアレン2,3-エポキシダーゼを阻害することで、抗真菌作用を発揮します . この阻害は、エルゴステロールの枯渇とスクアレンの蓄積につながり、真菌細胞膜の完全性を破壊し、最終的に細胞死を引き起こします . さらに、ナフチフィン塩酸塩は、抗菌作用と抗炎症作用を示し、治療効果に貢献しています .

類似の化合物との比較

ナフチフィン塩酸塩は、テルビナフィンやブテナフィンなどの化合物と同様に、アリルアミン系抗真菌薬に属します . これらの化合物と比較して、ナフチフィン塩酸塩は、トリプルアクション(抗真菌、抗菌、抗炎症)とスクアレン2,3-エポキシダーゼの特異的な阻害において独特です . その他の類似の化合物には、以下が含まれます。

テルビナフィン: 作用機序が似ていますが、主に全身治療に使用される別のアリルアミン系抗真菌薬です。

ブテナフィン: 皮膚糸状菌や酵母に対してより幅広い活性を示すベンジルアミン系抗真菌薬です。

ナフチフィン塩酸塩の作用のユニークな組み合わせと、局所製剤における有効性は、真菌感染症の治療において貴重な化合物となっています。

類似化合物との比較

Naftifine hydrochloride belongs to the allylamine class of antifungal agents, similar to compounds such as terbinafine and butenafine . Compared to these compounds, naftifine hydrochloride is unique in its triple action (antifungal, antibacterial, and anti-inflammatory) and its specific inhibition of squalene 2,3-epoxidase . Other similar compounds include:

Terbinafine: Another allylamine antifungal agent with a similar mechanism of action but primarily used for systemic treatment.

Butenafine: A benzylamine antifungal agent with a broader spectrum of activity against dermatophytes and yeasts.

Naftifine hydrochloride’s unique combination of actions and its effectiveness in topical formulations make it a valuable compound in the treatment of fungal infections.

特性

CAS番号 |

107381-36-2 |

|---|---|

分子式 |

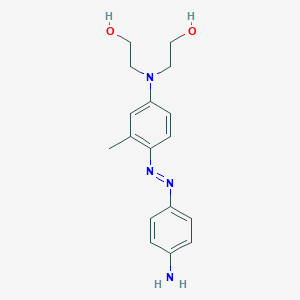

C21H28ClNO3 |

分子量 |

377.9 g/mol |

IUPAC名 |

1-[2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/t18-;/m0./s1 |

InChIキー |

XWIHRGFIPXWGEF-FERBBOLQSA-N |

SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |

異性体SMILES |

CCCNC[C@@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |

正規SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)

![2H-Pyrazino[2,3-b]-1,4-oxazine,octahydro-4,5,8-trimethyl-(9CI)](/img/structure/B10651.png)